molecular formula C17H32O B107144 16-Heptadecyn-1-ol CAS No. 62873-30-7

16-Heptadecyn-1-ol

Cat. No. B107144
CAS RN: 62873-30-7
M. Wt: 252.4 g/mol
InChI Key: UJWWDCNQTPUQRZ-UHFFFAOYSA-N
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Description

16-Heptadecyn-1-ol is an intermediate in the synthesis of 16-Heptadecynoic Acid . It is a fatty acid chemical reagent used in the synthesis of CDC25A-inhibitory RE derivatives . It can also be used to synthesize long-chain, phenylene-modified α,ω-diols . The molecular weight is 252.44 and the molecular formula is C17H32O .


Molecular Structure Analysis

The molecular structure of 16-Heptadecyn-1-ol is represented by the formula C17H32O . The canonical SMILES representation is C#CCCCCCCCCCCCCCCCO .


Physical And Chemical Properties Analysis

16-Heptadecyn-1-ol is an off-white solid . It is soluble in dichloromethane and methanol . The exact mass is 252.24531564 .

Scientific Research Applications

1. Role in Plant Rooting Processes

16-Heptadecyn-1,2,4-triol, a component related to 16-Heptadecyn-1-ol, is identified as the most active element in the avocado rooting promoter. The specific stereoisomer, (2R,4R), found naturally, is significant in the rooting process, potentially in its original structure or after certain reactions (Becker, Sahali, & Raviv, 1990).

2. Photophysical Properties for Organic Light Emitting Diodes (OLEDs)

7,16-Dihydroheptacenes, substituted at specific positions and structurally related to 16-Heptadecyn-1-ol, are synthesized as blue emitters potentially useful for OLEDs. Their stable and efficient blue-emitting properties in solid state make them notable materials in this domain (Mondal, Shah, & Neckers, 2006).

3. Interaction with Biomolecules

A study on the interaction of a biodegradable gemini surfactant, which is closely related to 16-Heptadecyn-1-ol, with hen egg white lysozyme (HEWL) showed that the surfactant influences the structural aspects of HEWL. This study is significant for understanding surfactant-protein mixtures in pharmaceutical and industrial applications (Akram, Bhat, Anwar, & Kabir-ud-din, 2015).

4. Synthesis of Complex Oligosaccharides

The synthesis of a heptasaccharide derived from group B type III Streptococcus, which utilizes compounds related to 16-Heptadecyn-1-ol, demonstrates the potential of these compounds in assembling branched complex oligosaccharides. This synthesis process is applicable in developing diagnostic assays, such as ELISA, for medical research (Demchenko & Boons, 2001).

Future Directions

16-Heptadecyn-1-ol has potential applications in the synthesis of various compounds, including long-chain, phenylene-modified α,ω-diols . Further studies are needed to fully understand the possible mechanisms of action and potential applications of this compound .

properties

IUPAC Name

heptadec-16-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h1,18H,3-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWWDCNQTPUQRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447758
Record name 16-Heptadecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Heptadecyn-1-ol

CAS RN

62873-30-7
Record name 16-Heptadecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Tanaka, H Matsuyama, M Watanabe… - The Journal of …, 2014 - ACS Publications
… After 1.5 h at −78 C, a solution of 16-heptadecyn-1-ol (47) (30.0 mg, 0.119 mmol) in dry CH 2 Cl 2 (0.50 mL) was added at −78 C, and the resulting mixture was warmed to 0 C in 1 h. …
Number of citations: 12 pubs.acs.org
R Cloux, G Défayes, K Fóti, JC Dutoit, ES Kováts - Synthesis, 1993 - thieme-connect.com
… The combined organic phase was dried (Na2SO,,) and the solvent was removed on a rotary evaporator to give 18.4g of a mixture of 16-heptadecyn-1-ol (23; 76%) and (E)-17-bromo-16-…
Number of citations: 11 www.thieme-connect.com
A Hassner, C Stumer - 2002 - books.google.com
Page 1 Tetrahedron Organic Chemistry Series • Volume 22 Organic Syntheses Based on Name Reactions Second Edition A. HASSNER AND C. STUMER Page 2 TETRAHEDRON …
Number of citations: 88 books.google.com

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